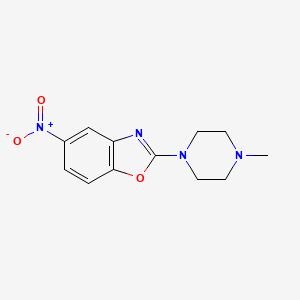
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is a chemical compound with the molecular formula C11H12ClNO3. It is known for its unique structure, which includes a chloro group, a cyclopropyl group, a hydroxy group, and a methoxy group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide typically involves multiple steps. One common method starts with the chlorination of a suitable benzamide precursor, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The hydroxy and methoxy groups are then introduced via hydroxylation and methylation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents .
化学反応の分析
Types of Reactions
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-cyclopropyl-4-hydroxy-5-methoxybenzamide
Reduction: Formation of N-cyclopropyl-4-hydroxy-5-methoxybenzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
科学的研究の応用
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-chloro-N-cyclopropyl-4-methyl-5-methoxybenzamide
- 2-chloro-N-cyclopropyl-4-hydroxy-5-ethoxybenzamide
- 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzoic acid
Uniqueness
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
特性
分子式 |
C11H12ClNO3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10-4-7(8(12)5-9(10)14)11(15)13-6-2-3-6/h4-6,14H,2-3H2,1H3,(H,13,15) |
InChIキー |
MBTNGLSAJZACEU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CC2)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-(tert-butoxycarbonylamino)-2-cyano-propyl]carbamate](/img/structure/B8340404.png)







![Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-](/img/structure/B8340452.png)

![4-[N-methyl-N-(tetrahydro-2H-pyran-4-yl)aminomethyl]aniline dihydrochloride](/img/structure/B8340468.png)
